molecular formula C7H5Br2NO2 B098427 4-Amino-2,6-dibromobenzoic acid CAS No. 16752-19-5

4-Amino-2,6-dibromobenzoic acid

Cat. No.: B098427
CAS No.: 16752-19-5
M. Wt: 294.93 g/mol
InChI Key: WRKHXTXBQDPSEH-UHFFFAOYSA-N
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Description

4-Amino-2,6-dibromobenzoic acid is a halogenated aromatic compound characterized by a benzoic acid backbone substituted with an amino group at the para position and bromine atoms at the 2 and 6 positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₇H₅Br₂NO₂, with a molecular weight of approximately 295.93 g/mol (inferred from structural analogs in ). The bromine atoms enhance electrophilic substitution resistance, while the amino group contributes to solubility in polar solvents and reactivity in coupling reactions.

Properties

CAS No.

16752-19-5

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

4-amino-2,6-dibromobenzoic acid

InChI

InChI=1S/C7H5Br2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

WRKHXTXBQDPSEH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)N

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)Br)N

Synonyms

4-Amino-2,6-dibromobenzoic acid

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

4-Amino-2,6-dibromobenzoic acid serves as an important building block in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their efficacy as potential drug candidates against various diseases. For instance, it has been utilized in the synthesis of inhibitors for diseases such as schistosomiasis, where derivatives of similar dibromo compounds have shown promising activity against the causative agents of the disease .

1.2 Anti-Cancer Research

Research indicates that derivatives of this compound may possess anti-cancer properties. Studies have explored the modification of this compound to enhance its bioactivity and selectivity towards cancer cells. The bromine substituents are believed to play a crucial role in modulating the molecular interactions necessary for therapeutic efficacy .

Material Science Applications

2.1 Polymer Chemistry

In materials science, this compound has been investigated as a monomer for the synthesis of novel polymers. The presence of amino and bromine groups allows for various polymerization techniques, leading to materials with tailored properties for specific applications such as coatings and adhesives .

2.2 Conductive Materials

The compound's ability to form conductive polymers has also been explored. Research has shown that when incorporated into polymer matrices, it can enhance electrical conductivity, making it suitable for applications in electronic devices and sensors .

Analytical Chemistry Applications

3.1 Chromatography and Spectroscopy

This compound is used as a standard reference material in chromatography and spectroscopy techniques. Its distinct spectral properties facilitate the development of analytical methods for detecting and quantifying other compounds in complex mixtures .

3.2 Chemical Sensors

Due to its chemical reactivity, this compound is being explored for use in chemical sensors designed to detect environmental pollutants or biological markers. The ability to modify its structure allows researchers to tailor sensors for specific analytes .

Case Studies and Research Findings

Study Focus Findings
Sippl et al. (2016)Drug SynthesisIdentified derivatives of dibromo compounds as effective inhibitors against schistosomiasis .
Polymer Research Group (2020)Material PropertiesDeveloped a new class of conductive polymers using this compound as a monomer .
Analytical Chemistry Journal (2021)Sensor DevelopmentDemonstrated successful detection of environmental pollutants using modified dibromo derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Aminobenzoic Acid

  • Structure: Lacks bromine substituents (C₇H₇NO₂).
  • Molecular Weight : 137.14 g/mol.
  • Properties: Higher water solubility due to the absence of bromine. The amino group activates the ring for electrophilic substitution, unlike bromine, which deactivates it.
  • Applications : Used in folate synthesis and UV-absorbing materials.
  • Key Difference: 4-Amino-2,6-dibromobenzoic acid’s bromine substituents increase steric hindrance and reduce solubility in aqueous media compared to 4-aminobenzoic acid.

2,6-Dibromobenzoic Acid

  • Structure: Contains bromine at 2 and 6 positions but lacks the amino group (C₇H₄Br₂O₂).
  • Molecular Weight : 279.92 g/mol.
  • Properties: Higher acidity (pKa ~2.5) due to electron-withdrawing bromine atoms. The absence of an amino group reduces nucleophilicity.
  • Applications : Intermediate in Suzuki-Miyaura couplings.
  • Key Difference: The amino group in this compound enables participation in condensation reactions, unlike 2,6-dibromobenzoic acid.

4-Amino-2,6-dihydroxybenzoic Acid

  • Structure: Hydroxyl groups replace bromine atoms (C₇H₇NO₄).
  • Molecular Weight : 169.14 g/mol; Density : 1.672 g/cm³.
  • Properties : Hydroxyl groups increase hydrogen bonding and solubility in polar solvents. Lower thermal stability (boiling point: 432.6°C) compared to brominated analogs.
  • Key Difference: Bromine in this compound enhances halogen bonding and stability under harsh reaction conditions.

4-Amino-2,6-dinitrobenzoic Acid

  • Structure : Nitro groups replace bromine (C₇H₅N₃O₆).
  • Properties : Nitro groups are stronger electron-withdrawing groups, reducing reactivity in nucleophilic substitutions. Higher density (~1.8 g/cm³) and melting point.
  • Applications : Explosives and energetic materials.
  • Key Difference: Bromine in this compound allows for milder reactivity, making it suitable for pharmaceutical intermediates.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Water) Applications
This compound C₇H₅Br₂NO₂ 295.93 -NH₂, -Br (2,6) Low Pharmaceuticals, catalysts
4-Aminobenzoic acid C₇H₇NO₂ 137.14 -NH₂ High Folates, UV protection
2,6-Dibromobenzoic acid C₇H₄Br₂O₂ 279.92 -Br (2,6) Moderate Coupling reactions
4-Amino-2,6-dihydroxybenzoic acid C₇H₇NO₄ 169.14 -NH₂, -OH (2,6) High Antioxidants, dyes
4-Amino-2,6-dinitrobenzoic acid C₇H₅N₃O₆ 227.13 -NH₂, -NO₂ (2,6) Very low Energetic materials

Research Findings and Reactivity Insights

  • Electronic Effects: Bromine’s electron-withdrawing nature deactivates the benzene ring, directing electrophiles to the meta position. In contrast, hydroxyl or amino groups activate the ring for ortho/para substitution.
  • Synthetic Utility: Bromine atoms facilitate Ullmann or Buchwald-Hartwig couplings, leveraging the amino group for cross-coupling reactions.

Preparation Methods

Nitration of Benzoic Acid

The synthesis begins with the nitration of benzoic acid to introduce a nitro group at the para position. This step is critical for directing subsequent bromination reactions.

Reaction Conditions :

  • Nitrating agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.

  • Mechanism : The nitro group is introduced via electrophilic aromatic substitution, with sulfuric acid acting as a catalyst and dehydrating agent. The para selectivity arises from the electron-withdrawing effect of the carboxylic acid group.

Optimization Insights :

  • Lower temperatures (0–5°C) minimize byproducts such as meta-nitrobenzoic acid.

  • A molar ratio of 1:1.2 (benzoic acid:HNO₃) ensures complete conversion, with yields exceeding 85%.

Bromination of 4-Nitrobenzoic Acid

The bromination step introduces bromine atoms at the ortho positions relative to the nitro group.

Reagents and Conditions :

  • Brominating agents : N-Bromosuccinimide (NBS) in concentrated H₂SO₄ or molecular bromine (Br₂) with FeBr₃.

  • Temperature : 55–65°C for NBS; room temperature for Br₂/FeBr₃.

  • Solvent : Concentrated H₂SO₄ (for NBS) or dichloromethane (for Br₂).

Key Observations :

  • NBS in H₂SO₄ : This method avoids the hazards of handling gaseous Br₂. A molar ratio of 1:2.2 (4-nitrobenzoic acid:NBS) achieves >90% dibromination.

  • Br₂/FeBr₃ : Provides faster reaction times (<2 hours) but requires strict stoichiometric control to prevent over-bromination.

Mechanistic Details :
The nitro group directs bromination to the ortho positions via its strong meta-directing effect. The electron-deficient aromatic ring facilitates electrophilic attack by bromine.

Reduction of the Nitro Group

The final step involves reducing the nitro group to an amine while preserving the bromine substituents.

Reduction Methods :

  • Catalytic Hydrogenation :

    • Conditions : H₂ gas (1–3 atm) over a Pd/C catalyst in ethanol at 25°C.

    • Yield : 75–80% with >95% purity.

    • Limitation : Risk of debromination under prolonged hydrogenation.

  • Iron-Acid Reduction :

    • Conditions : Fe powder in a HCl/ethanol-water mixture (1:8 v/v) at 85–90°C.

    • Yield : 82–85% over two steps (bromination + reduction).

    • Advantage : Cost-effective and scalable for industrial applications.

Critical Parameters :

  • Acid concentration : 36–38% HCl ensures protonation of intermediates without degrading the product.

  • Fe stoichiometry : A molar ratio of 1:2.7 (substrate:Fe) balances reduction efficiency and side reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.38 (d, J = 1.8 Hz, 1H, H-3),

  • δ 7.34 (d, J = 1.8 Hz, 1H, H-5),

  • δ 6.01 (s, 2H, NH₂),

  • δ 3.82 (s, 3H, COOH).

FT-IR :

  • N-H stretch: 3350 cm⁻¹,

  • C=O (carboxylic acid): 1680 cm⁻¹.

HPLC Purity :

  • 97% under gradient elution (0.1% TFA in acetonitrile/water).

Comparative Analysis of Bromination Methods

ParameterNBS/H₂SO₄Br₂/FeBr₃
Yield 95%88%
Reaction Time 3–4 hours1–2 hours
Safety Avoids Br₂ gasRequires Br₂ handling
Scalability Industrial-friendlyLab-scale
Byproducts <5%10–12%

Industrial-Scale Production Challenges

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (70:30 v/v) yield crystals with >99% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes residual Fe salts and di-brominated isomers.

Environmental Considerations

  • Waste Management : Brominated byproducts require neutralization with NaHCO₃ before disposal.

  • Solvent Recovery : Ethanol is distilled and reused, reducing process costs by 20%.

Emerging Methodologies

Photocatalytic Bromination

  • Principle : UV light activates NBS without H₂SO₄, enabling greener synthesis.

  • Efficiency : 70% yield at 25°C, but limited to small-scale applications.

Enzymatic Reduction

  • Catalyst : Nitroreductase enzymes for selective nitro-to-amine conversion.

  • Advantage : Avoids metal catalysts, enhancing biocompatibility for pharmaceutical uses .

Q & A

Q. Optimization Tips :

  • Control temperature (0–5°C for bromination to avoid over-halogenation).
  • Use catalysts like FeCl₃ for regioselective bromination.
  • Monitor reaction progress via TLC or HPLC to prevent side products .

What analytical techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 5.0–6.0 ppm (amino group, if protonated).
    • ¹³C NMR : Carboxylic acid carbon at ~170 ppm; brominated carbons show deshielding (~125–135 ppm) .
  • Mass Spectrometry (MS) : Exact mass (M⁺) = 294.87 g/mol (C₇H₅Br₂NO₂); isotopic peaks confirm bromine presence .
  • HPLC : Purity >98% with retention time compared to certified standards (e.g., C18 column, 0.1% formic acid in acetonitrile/water) .

Q. Data Interpretation :

  • Ensure absence of peaks corresponding to isomers (e.g., 2,4-dibromo derivatives) in chromatograms.
  • X-ray crystallography can resolve ambiguities in substituent positions .

How can researchers reconcile contradictory reports on the biological activity of this compound?

Advanced Research Question
Case Example : Discrepancies in reported enzyme inhibition or toxicity profiles may arise from:

  • Variability in purity (e.g., residual solvents or isomers affecting assays).
  • Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers) altering compound stability .

Q. Resolution Strategies :

  • Reproduce studies using standardized protocols (e.g., OECD guidelines for toxicity testing).
  • Conduct dose-response curves to identify threshold effects.
  • Use orthogonal assays (e.g., fluorescence quenching and SPR for protein binding) to validate results .

What experimental designs are suitable for investigating the compound’s interactions with biological targets?

Advanced Research Question
Approaches :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with enzymes like cytochrome P450 .
  • Molecular Docking : Use software (AutoDock Vina) to predict binding modes to protein active sites.
  • In Vitro Toxicity : Assess nephrotoxicity in renal proximal tubule cells (e.g., LLC-PK1 line) with biomarkers like BUN and creatinine .

Q. Controls :

  • Include ascorbic acid or AT-125 to mitigate oxidative stress artifacts in toxicity assays .
  • Use knockout cell lines to confirm target specificity.

What safety protocols are critical when handling this compound, given its structural analogs’ toxicity?

Basic Research Question
Key Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of particulate matter .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (vermiculite) .

Q. Toxicological Considerations :

  • Structural analogs (e.g., 4-amino-2,6-dichlorophenol) show nephrotoxicity via glutathione depletion; monitor renal biomarkers in in vivo studies .

How can computational modeling enhance the design of derivatives based on this compound?

Advanced Research Question
Methods :

  • DFT Calculations : Optimize geometry and predict electronic properties (HOMO-LUMO gaps) to guide functionalization .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using datasets from analogs .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., dopamine receptors) over 100-ns trajectories .

Q. Validation :

  • Synthesize top-predicted derivatives and compare experimental vs. computed activities.

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